
Tricyclazole-3-13C-1,2-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclazole-3-13C-1,2-15N2 is a stable isotope-labeled compound of Tricyclazole, a fungicide primarily used to control rice blast disease. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclazole-3-13C-1,2-15N2 involves the reaction of 2-hydrazino-4-methylbenzothiazole with formic acid. The process typically includes the following steps:
Reaction: 2-hydrazino-4-methylbenzothiazole is reacted with excess formic acid.
Work-up: An aromatic hydrocarbon is used during the work-up phase to facilitate the reaction.
Purification: The product is purified using isopropyl alcohol to precipitate the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of labeled isotopes requires specialized equipment and safety measures to handle the radioactive materials.
Chemical Reactions Analysis
Types of Reactions
Tricyclazole-3-13C-1,2-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolobenzothiazole compounds.
Scientific Research Applications
Tricyclazole-3-13C-1,2-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of tricyclazole in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agrochemicals.
Mechanism of Action
Tricyclazole-3-13C-1,2-15N2 exerts its effects by inhibiting melanin biosynthesis in fungi. The compound targets the enzyme scytalone dehydratase, which is involved in the melanin biosynthesis pathway. By inhibiting this enzyme, this compound prevents the formation of melanin, thereby controlling fungal growth .
Comparison with Similar Compounds
Similar Compounds
Tricyclazole: The non-labeled version of the compound, used widely as a fungicide.
Other Triazolobenzothiazoles: Compounds with similar structures but different substituents, such as 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole.
Uniqueness
Tricyclazole-3-13C-1,2-15N2 is unique due to its stable isotope labeling, which allows for detailed tracing and study of its metabolic pathways. This makes it particularly valuable in research applications where understanding the fate of the compound in biological systems is crucial.
Properties
Molecular Formula |
C9H7N3S |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
8-methyl-(513C,1,2-15N2)[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i5+1,10+1,11+1 |
InChI Key |
DQJCHOQLCLEDLL-UAPAWMPQSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC3=[15N][15N]=[13CH]N23 |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


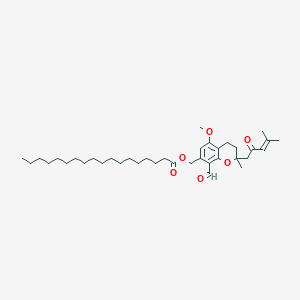
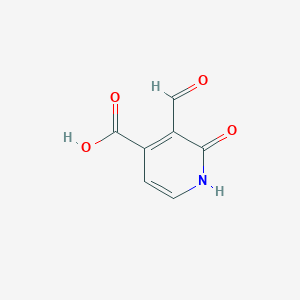
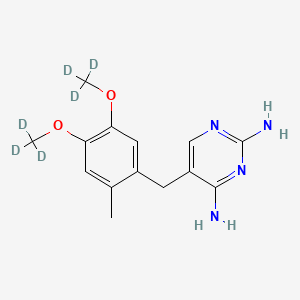
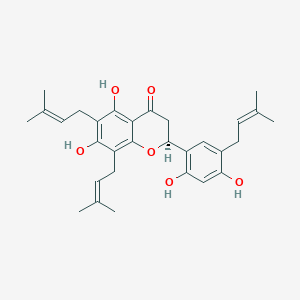
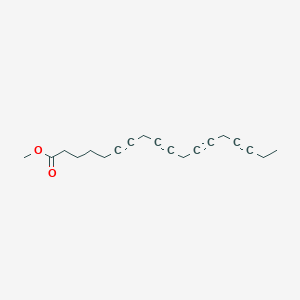
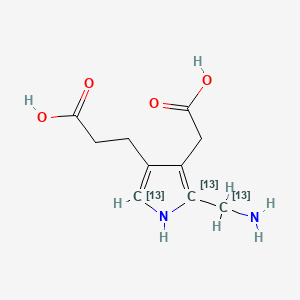
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
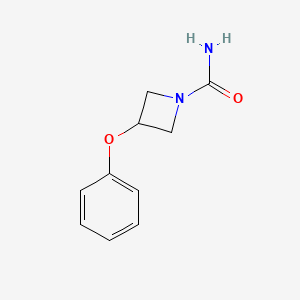


![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
